4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one
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Overview
Description
4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products
The products of these reactions vary based on the conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced strength or conductivity.
Mechanism of Action
The mechanism by which 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
- 3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride
Uniqueness
Compared to similar compounds, 4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one stands out due to its unique structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a compound of interest for further research and development.
Properties
CAS No. |
52520-39-5 |
---|---|
Molecular Formula |
C23H16O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1,8-diphenyl-10,12,14-trioxatetracyclo[6.5.1.02,7.09,13]tetradeca-2,4,6-trien-11-one |
InChI |
InChI=1S/C23H16O4/c24-21-25-19-20(26-21)23(16-11-5-2-6-12-16)18-14-8-7-13-17(18)22(19,27-23)15-9-3-1-4-10-15/h1-14,19-20H |
InChI Key |
BFKQJUMZSIYBEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C23C4C(C(O2)(C5=CC=CC=C35)C6=CC=CC=C6)OC(=O)O4 |
Origin of Product |
United States |
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